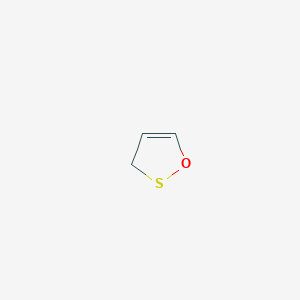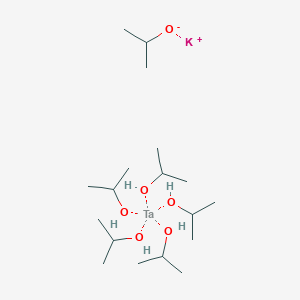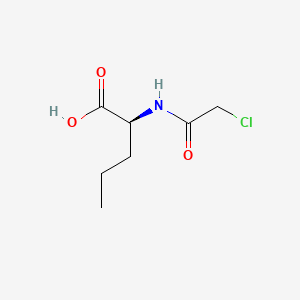
Chloroacetyl-L-norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetyl-L-norvaline is a synthetic amino acid derivative with the molecular formula C7H12ClNO3 It is a modified form of L-norvaline, where a chloroacetyl group is attached to the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-L-norvaline typically involves the chloroacetylation of L-norvaline. One common method is to react L-norvaline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloroacetyl-L-norvaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce L-norvaline and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Hydrochloric acid or sodium hydroxide are commonly used reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various chloroacetyl derivatives depending on the nucleophile used.
Hydrolysis: L-norvaline and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Scientific Research Applications
Chloroacetyl-L-norvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Chloroacetyl-L-norvaline involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it has been shown to inhibit the enzyme arginase, which plays a role in the urea cycle. By inhibiting arginase, this compound can reduce the production of harmful byproducts and improve neuronal health. This inhibition leads to reduced beta-amyloidosis and neuroinflammation, which are key features of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
L-Norvaline: The parent compound, which lacks the chloroacetyl group.
Chloroacetyl-DL-norvaline: A racemic mixture of the D and L forms.
Chloroacetyl-L-alanine: Another chloroacetylated amino acid.
Uniqueness
Chloroacetyl-L-norvaline is unique due to its specific structure, which allows it to interact with certain enzymes and proteins in ways that other similar compounds cannot. Its ability to inhibit arginase and reduce neuroinflammation makes it particularly interesting for research into neurodegenerative diseases .
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
KWMCURFIQFSPEW-YFKPBYRVSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)CCl |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


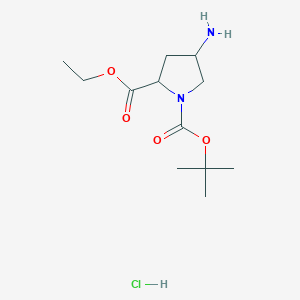
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
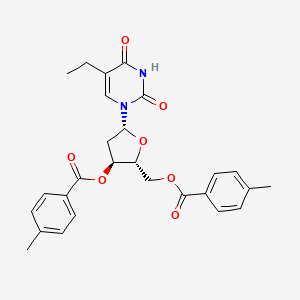
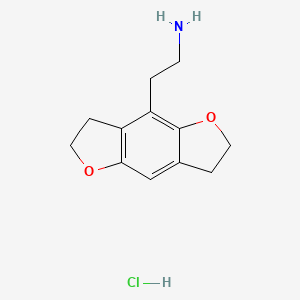
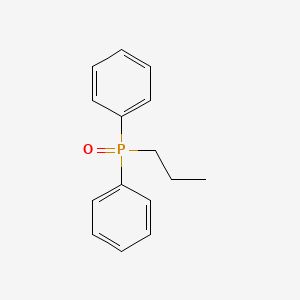
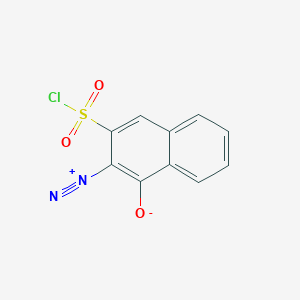
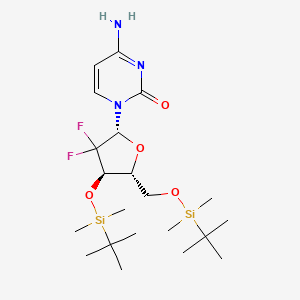
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
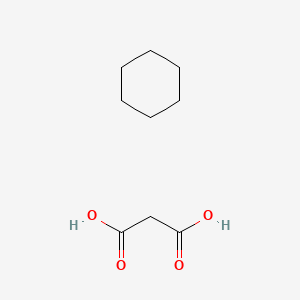
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
